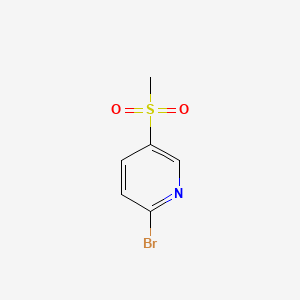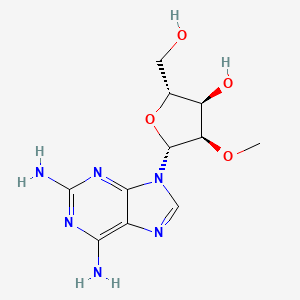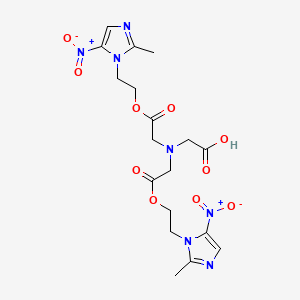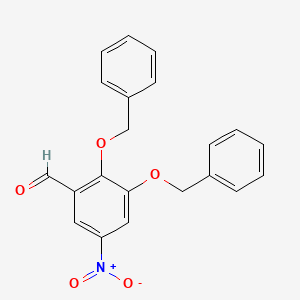
2,6-Bis(4-azidobenzylidene)cyclohexanone
描述
2,6-Bis(4-azidobenzylidene)cyclohexanone is a compound that has been studied for its potential applications in various fields, including the development of carbonaceous membranes, polyurethanes, and as a photosensitizer in photographic processes. The compound is characterized by the presence of azido groups attached to a cyclohexanone ring, which can undergo various chemical reactions and exhibit unique physical and chemical properties .
Synthesis Analysis
The synthesis of derivatives of 2,6-bis(4-azidobenzylidene)cyclohexanone involves the condensation of cyclohexanone with different aldehydes in the presence of catalysts such as dry HCl. This process yields various substituted cyclohexanone compounds, which can then be further modified to introduce azido groups or other functional groups depending on the desired application .
Molecular Structure Analysis
The molecular structure of 2,6-bis(4-azidobenzylidene)cyclohexanone derivatives has been characterized using spectroscopic methods such as UV-visible, Fourier transform infrared, and nuclear magnetic resonance spectroscopies. These studies have provided insights into the geometry and electronic structure of the compounds, which are crucial for understanding their reactivity and properties .
Chemical Reactions Analysis
The azido groups in 2,6-bis(4-azidobenzylidene)cyclohexanone make it a versatile compound for chemical reactions. It exhibits photochemical behavior, where irradiation with UV light can induce structural changes. Additionally, the compound shows acidochromic behavior, where the addition of acids or bases can lead to color changes and the appearance of new absorption bands. These properties are of interest for applications in smart materials and sensors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-bis(4-azidobenzylidene)cyclohexanone derivatives are influenced by their molecular structure. The introduction of azido and other substituent groups can significantly affect the solubility, thermal stability, and mechanical properties of the resulting materials. For instance, the carbonaceous membranes derived from these compounds exhibit excellent gas separation performance and mechanical flexibility. The thermal behavior of the azide derivatives has also been studied to understand their stability and decomposition under different conditions .
科学研究应用
1. Increasing the Strength, Hardness, and Survivability of Semiconducting Polymers
- Summary of Application : This compound is used to modify the mechanical properties of a library of semiconducting polymers. It is used to increase the strength, toughness, hardness, and cohesion of crosslinked films .
- Methods of Application : The compound is used as a crosslinker in semiconducting polymers. It is shown that low loadings of the compound can be used to increase the mechanical robustness of the polymers .
- Results or Outcomes : Crosslinked films show greater physical stability in comparison to non-crosslinked counterparts. The locked-in morphologies and increased mechanical robustness enable crosslinked solar cells to have greater survivability to four degradation tests .
2. Dye-labeled Aromatic Azides for Multi-photon Grafting
- Summary of Application : The compound is used in the synthesis of two dye-labeled azides via de-symmetrization .
- Methods of Application : The compound is used in a copper (I)-catalyzed alkyne-azide cycloaddition (CuAAC) using fluorescent dyes .
- Results or Outcomes : The photophysical properties of these dye dyads are described, and their performance in multi-photon grafting onto polyethylene glycol-based hydrogels is investigated .
3. Preparation of Homogeneous Pseudo-interpenetrating Polymer Networks
- Summary of Application : The compound is used in the preparation of homogeneous pseudo-interpenetrating polymer networks .
- Methods of Application : The compound is used as a photosensitive agent in the preparation of photosensitive benzocyclobutene-functionalized siloxane thermosets .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
安全和危害
未来方向
While specific future directions for 2,6-Bis(4-azidobenzylidene)cyclohexanone were not found, its use in photosensitive materials suggests potential applications in the development of new photoreactive materials . Additionally, its reactivity as an azide could make it useful in the synthesis of new compounds via click chemistry .
属性
IUPAC Name |
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c21-25-23-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)27)13-15-6-10-19(11-7-15)24-26-22/h4-13H,1-3H2/b16-12+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNOMHUYXSAUPB-UNZYHPAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)N=[N+]=[N-])/C(=O)/C(=C/C3=CC=C(C=C3)N=[N+]=[N-])/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-azidobenzylidene)cyclohexanone | |
CAS RN |
20237-98-3 | |
| Record name | Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-bis(4-azidobenzylidene)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate](/img/structure/B1277468.png)




![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)
![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)
